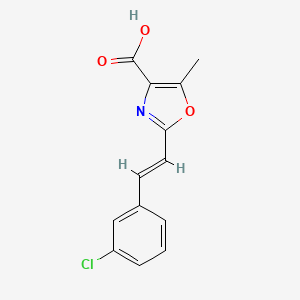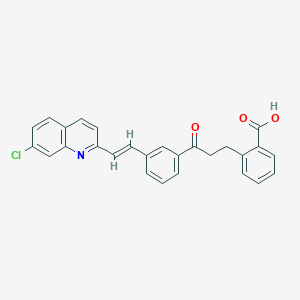
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is a complex organic compound that features a quinoline moiety, a vinyl group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with 7-chloroquinoline, which undergoes a Heck reaction with a suitable vinyl halide to introduce the vinyl group. This intermediate is then subjected to a Friedel-Crafts acylation to attach the benzoic acid moiety. The final step involves the oxidation of the intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and Friedel-Crafts acylation, as well as the use of efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The vinyl group can be reduced to an alkane.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the vinyl group to an ethyl group.
Substitution: Formation of quinoline derivatives with various substituents.
Scientific Research Applications
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline moiety.
Medicine: Investigated for its potential as an anti-malarial agent due to the presence of the quinoline ring, which is a common feature in many anti-malarial drugs.
Industry: Potential use in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets. The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in metabolic pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.
Quinacrine: Another anti-malarial drug with a related structure.
Atovaquone: A compound with a similar mechanism of action but different structural features.
Uniqueness
(E)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoic acid is unique due to the combination of its quinoline moiety with a vinyl group and a benzoic acid derivative. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H20ClNO3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C27H20ClNO3/c28-22-12-9-20-10-14-23(29-25(20)17-22)13-8-18-4-3-6-21(16-18)26(30)15-11-19-5-1-2-7-24(19)27(31)32/h1-10,12-14,16-17H,11,15H2,(H,31,32)/b13-8+ |
InChI Key |
QQQMWSCJIPSTEP-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



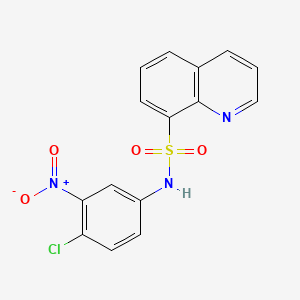
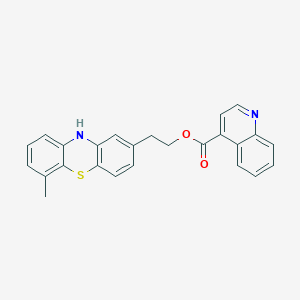
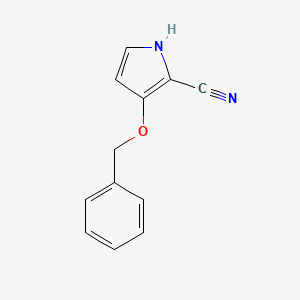
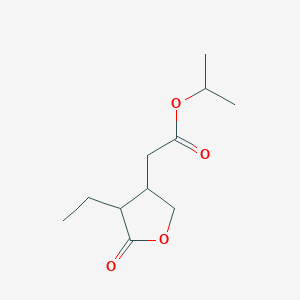
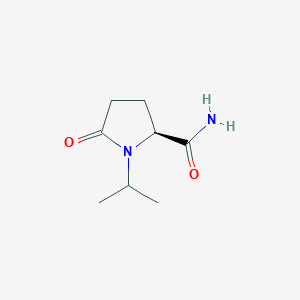
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
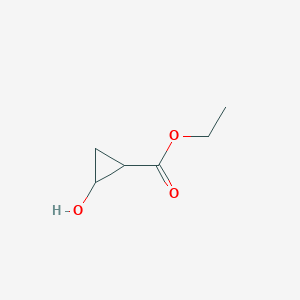

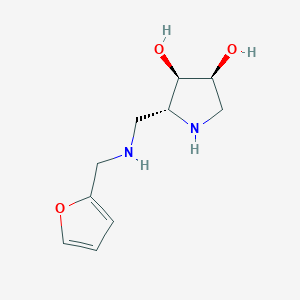
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
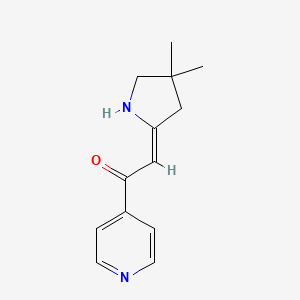
![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
